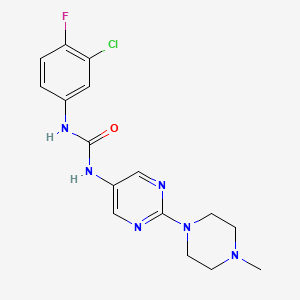
1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has been studied for its potential therapeutic applications in various scientific research studies. Some of the most notable applications include the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific molecular pathways. Inflammation research has shown that this compound can reduce inflammation by inhibiting the activity of certain enzymes. Furthermore, in neurological research, this compound has been found to have potential as a treatment for various neurological disorders such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is complex and involves the inhibition of various molecular pathways. In cancer research, this compound has been found to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Furthermore, in inflammation research, this compound has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. In neurological research, this compound has been found to modulate the activity of certain neurotransmitters and receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound has been found to reduce the production of inflammatory mediators such as cytokines and chemokines. Furthermore, in neurological research, this compound has been found to modulate the activity of certain neurotransmitters and receptors, leading to improvements in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Furthermore, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is complex, and further research is needed to fully understand its effects. Additionally, the toxicity and safety profile of this compound are not well-established, and caution should be exercised when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea. One potential direction is to further investigate the mechanism of action of this compound and identify specific molecular targets. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound. Furthermore, research on the potential therapeutic applications of this compound in other areas, such as cardiovascular disease and metabolic disorders, should also be explored. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Synthesemethoden
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has been reported in several scientific research studies. One of the most common methods involves the reaction of 3-chloro-4-fluoroaniline with 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, followed by the addition of isocyanate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN6O/c1-23-4-6-24(7-5-23)15-19-9-12(10-20-15)22-16(25)21-11-2-3-14(18)13(17)8-11/h2-3,8-10H,4-7H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMOGAUTBSGHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


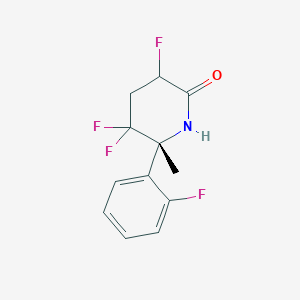
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole](/img/structure/B2786216.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)
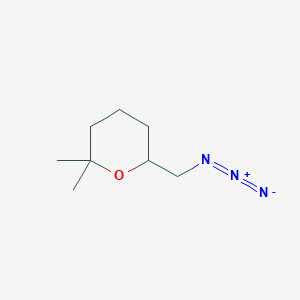
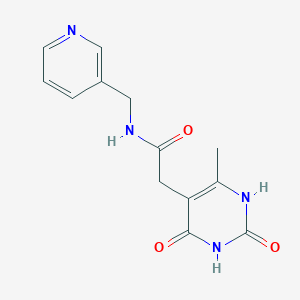
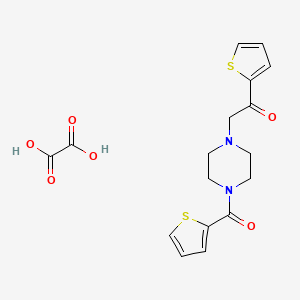
![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)

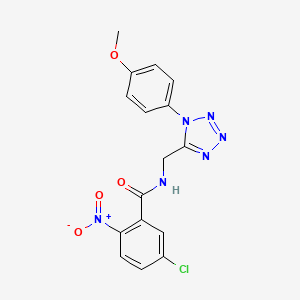
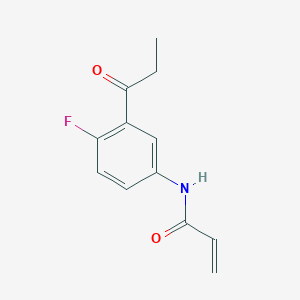
![6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2786233.png)